N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
“N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C19H13FN2O3. It is a derivative of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including “this compound”, consists of a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . The specific molecular structure of this compound is not available in the retrieved data.Scientific Research Applications
Metabolism and Disposition in Humans
N-((5-(4-Fluorophenyl)Isoxazol-3-yl)Methyl)Benzofuran-2-carboxamide is extensively metabolized in the human body, with its elimination occurring primarily via feces, and to a lesser extent through urinary excretion. The metabolism involves oxidation of the benzofuran ring, leading to the formation of principal metabolites. This compound is under investigation for its potential therapeutic applications, including as an orexin 1 and 2 receptor antagonist for the treatment of insomnia. The study highlights the compound's metabolism, including the identification of significant metabolites and their pathways (Renzulli et al., 2011).
Antimicrobial Applications
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. The synthesis involves integrating benzofuran moieties with other bioactive heterocycles, showing excellent yields and demonstrating significant in vitro antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. These findings indicate the potential of benzofuran-carboxamide derivatives in the development of new antimicrobial agents (Idrees et al., 2020).
Role in Binge Eating Disorders
The compound has also been explored for its role in modulating compulsive food consumption and binge eating in animal models. By acting as a dual orexin receptor antagonist, it selectively reduces binge eating of highly palatable food without affecting standard food pellet intake. This suggests its potential as a novel pharmacological treatment for eating disorders with a compulsive component, offering insights into the neurochemical pathways involved in compulsive eating behaviors (Piccoli et al., 2012).
Synthesis and Characterization of Derivatives
Research has focused on the synthesis and characterization of various derivatives of this compound, exploring their potential in medicinal chemistry. These derivatives have been assessed for antimicrobial, antitumor, and enzyme inhibition activities, demonstrating the versatility and potential of benzofuran-2-carboxamide derivatives in therapeutic applications. Such studies contribute to a deeper understanding of the structure-activity relationships and potential clinical applications of these compounds (Desai et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Benzofuran compounds, which this compound is a derivative of, have been found to have broad-spectrum biological activities and potential applications as drugs . The exact pathways and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
The compound’s molecular weight is 19317 , which could influence its bioavailability and pharmacokinetics
Result of Action
Given the biological activities associated with similar compounds, it’s possible that this compound could have antiviral, anti-inflammatory, or anticancer effects . The exact effects would depend on the compound’s targets and mode of action.
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O3/c20-14-7-5-12(6-8-14)17-10-15(22-25-17)11-21-19(23)18-9-13-3-1-2-4-16(13)24-18/h1-10H,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUQWUASRZCJRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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